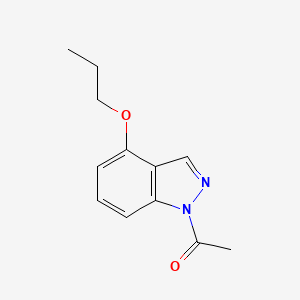

1-(4-Propoxy-1H-indazol-1-yl)ethanone

Descripción general

Descripción

“1-(4-Propoxy-1H-indazol-1-yl)ethanone” is a chemical compound with the molecular formula C12H14N2O2 . It is also known as PRI-724. It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .

Synthesis Analysis

The synthesis of indazole derivatives, such as “1-(4-Propoxy-1H-indazol-1-yl)ethanone”, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .Molecular Structure Analysis

The molecular structure of “1-(4-Propoxy-1H-indazol-1-yl)ethanone” is based on the indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The propoxy group is attached to the 4-position of the indazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are used to form the indazole core and attach various functional groups to it .Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Propoxy-1H-indazol-1-yl)ethanone” is 218.25 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Propoxy-1H-indazol-1-yl)ethanone, focusing on six unique fields:

Medicinal Chemistry

1-(4-Propoxy-1H-indazol-1-yl)ethanone: has shown potential in medicinal chemistry due to its indazole core, which is known for its biological activity. Indazole derivatives are often explored for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could be investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Organic Synthesis

In organic synthesis, 1-(4-Propoxy-1H-indazol-1-yl)ethanone can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Catalysis

The indazole moiety in 1-(4-Propoxy-1H-indazol-1-yl)ethanone can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be used as catalysts in various organic reactions, such as cross-coupling reactions, hydrogenation, and oxidation processes . This application is significant for developing more efficient and selective catalytic systems.

Material Science

1-(4-Propoxy-1H-indazol-1-yl)ethanone: can be utilized in the design of new materials with unique properties. For instance, its incorporation into polymer matrices could enhance the thermal stability, mechanical strength, or electronic properties of the resulting materials. Such materials could find applications in electronics, coatings, and advanced composites .

Photochemistry

The photochemical properties of indazole derivatives make 1-(4-Propoxy-1H-indazol-1-yl)ethanone a candidate for studies in photochemistry. It can be used to develop photoresponsive materials that change their properties upon exposure to light. These materials have potential applications in areas such as data storage, sensors, and smart coatings .

Environmental Chemistry

In environmental chemistry, 1-(4-Propoxy-1H-indazol-1-yl)ethanone can be explored for its potential to degrade environmental pollutants. Its structure may allow it to participate in photocatalytic or redox reactions that break down harmful substances in water or soil, contributing to environmental remediation efforts .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-propoxyindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-7-16-12-6-4-5-11-10(12)8-13-14(11)9(2)15/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJKSMGHNXNNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C1C=NN2C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Propoxy-1H-indazol-1-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3043288.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)